molecular formula C6H11BrO3 B3385161 Methyl 5-bromo-2-hydroxypentanoate CAS No. 61427-27-8

Methyl 5-bromo-2-hydroxypentanoate

Cat. No.: B3385161
CAS No.: 61427-27-8
M. Wt: 211.05 g/mol
InChI Key: XRUBEGXHALZNCE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxypentanoate is an organic compound with the molecular formula C6H11BrO3. It is an ester derivative of carboxylic acid, containing both a hydroxyl group (-OH) and a bromine atom (Br) attached to a pentanoate chain. This compound is a colorless liquid and has been extensively studied in scientific research, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-hydroxypentanoate can be synthesized through various methods. One common method involves the reaction of pentanoic acid with bromine, followed by esterification with methanol using sulfuric acid as a catalyst. Another method includes the reaction of 2-bromopentanoic acid with methanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxypentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pentanoates, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols.

Scientific Research Applications

Methyl 5-bromo-2-hydroxypentanoate has a wide range of applications in scientific experiments, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. It can be used as a building block in the synthesis of various compounds, such as amino acids, peptides, and natural products. Additionally, it is used in the development of pharmaceuticals and as a reagent in chemical research.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxypentanoate involves its reactivity due to the presence of the bromine atom and the hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-hydroxypentanoate
  • Methyl 5-iodo-2-hydroxypentanoate
  • Ethyl 5-bromo-2-hydroxypentanoate

Uniqueness

Methyl 5-bromo-2-hydroxypentanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties compared to its chloro, iodo, and ethyl analogs. The bromine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile building block for various synthetic applications.

Properties

IUPAC Name

methyl 5-bromo-2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBEGXHALZNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548942
Record name Methyl 5-bromo-2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61427-27-8
Record name Methyl 5-bromo-2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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